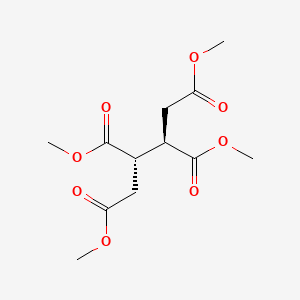
cis-4-Fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-Fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride (cis-4-F-DMP-HCl) is a synthetic chemical compound that has been studied for its potential applications in various scientific and research fields. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Mécanisme D'action
Cis-4-F-DMP-HCl is known to interact with a number of proteins and enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound binds to these enzymes and inhibits their activity, resulting in a reduction in the metabolism of drugs. Additionally, cis-4-F-DMP-HCl has been found to interact with other proteins, including G-protein coupled receptors, which are involved in signal transduction.
Biochemical and Physiological Effects
Cis-4-F-DMP-HCl has been found to have a number of biochemical and physiological effects. The compound has been found to inhibit the activity of cytochrome P450 enzymes, resulting in reduced drug metabolism. Additionally, cis-4-F-DMP-HCl has been found to interact with G-protein coupled receptors, resulting in a range of physiological effects, including increased heart rate, increased blood pressure, and increased respiration rate.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-4-F-DMP-HCl is a useful compound for laboratory experiments due to its wide range of applications. The compound is relatively easy to synthesize and is readily available. Additionally, cis-4-F-DMP-HCl has a wide range of biochemical and physiological effects, making it a useful tool for studying drug metabolism and drug interactions. However, the compound is relatively expensive and may be toxic in high concentrations.
Orientations Futures
The potential future directions for cis-4-F-DMP-HCl are numerous. The compound could be further studied for its potential applications in drug development, as well as its interactions with other proteins and enzymes. Additionally, cis-4-F-DMP-HCl could be studied for its potential therapeutic applications, as well as its potential toxicity in high concentrations. Finally, the compound could be studied for its potential interactions with other compounds, such as drugs or other chemicals.
Méthodes De Synthèse
Cis-4-F-DMP-HCl is synthesized by the condensation of 4-fluoro-N,N-dimethyl-aniline and ethyl chloroformate in aqueous acetic acid, followed by treatment with hydrochloric acid. The reaction is carried out at a temperature of 70°C and the product is isolated by filtration. The yield of cis-4-F-DMP-HCl is typically in the range of 70-80%.
Applications De Recherche Scientifique
Cis-4-F-DMP-HCl is an important compound in scientific research due to its wide range of applications. It is used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics. It has also been used in the study of drug metabolism and drug interactions. Additionally, cis-4-F-DMP-HCl has been used in the development of new drugs and in the study of drug delivery systems.
Propriétés
IUPAC Name |
(3R,4S)-4-fluoro-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9(2)6-4-8-3-5(6)7;;/h5-6,8H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYXXDNFQVSNL-KXSOTYCDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CNC[C@@H]1F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)

![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)




